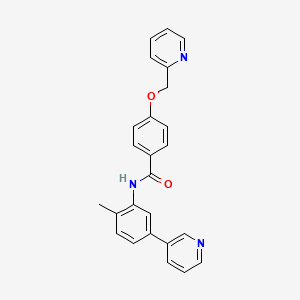
3-(4-Bromo-2-nitrophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-2-nitrophenyl)pyridine is an organic compound that belongs to the class of nitroaromatic compounds It features a pyridine ring substituted with a bromo and a nitro group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-nitrophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Bromo-2-nitrophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products Formed:
Substitution: Products vary depending on the nucleophile used.
Reduction: The major product is 3-(4-Amino-2-nitrophenyl)pyridine.
Oxidation: Products depend on the specific oxidizing conditions applied.
Applications De Recherche Scientifique
3-(4-Bromo-2-nitrophenyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-2-nitrophenyl)pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Bromo-3-nitropyridine: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
4-(Bromomethyl)pyridine: Another brominated pyridine derivative with distinct chemical properties and uses.
Uniqueness: 3-(4-Bromo-2-nitrophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its combination of a bromo and nitro group on the phenyl ring makes it particularly useful in synthetic chemistry and as a building block for more complex molecules.
Propriétés
Formule moléculaire |
C11H7BrN2O2 |
|---|---|
Poids moléculaire |
279.09 g/mol |
Nom IUPAC |
3-(4-bromo-2-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-3-4-10(11(6-9)14(15)16)8-2-1-5-13-7-8/h1-7H |
Clé InChI |
TYCHQWXOAQLGSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7,8-Dihydro-8,8-dimethyl-5-oxo-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B13924411.png)



![5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13924443.png)





![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)
